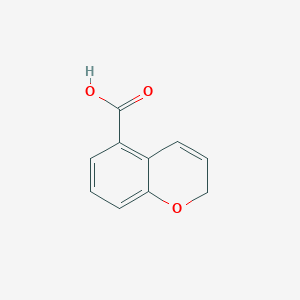

2H-chromene-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-chromene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

2H-Chromene-5-carboxylic acid exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:

- Antiviral Activity : Studies have shown that derivatives of 2H-chromenes possess antiviral properties, particularly against viral infections such as influenza and HIV. For instance, a derivative demonstrated significant inhibition of viral replication in vitro.

- Anticancer Properties : Research indicates that 2H-chromene derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.75 µg/mL against human lung cancer cells (A549), showcasing potent cytotoxicity through mechanisms like apoptosis induction and DNA intercalation .

- Anti-inflammatory Effects : Compounds derived from 2H-chromene have been investigated for their anti-inflammatory properties. In vitro studies have demonstrated their ability to reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Medicinal Applications

The therapeutic potential of this compound is broad, with applications in treating various conditions:

- Autoimmune Diseases : A specific derivative has shown promise as an S1P1 receptor agonist, which is beneficial in preventing graft-versus-host disease and organ transplant rejection . This mechanism is crucial for managing conditions like multiple sclerosis and rheumatoid arthritis.

- Antimicrobial Activity : The compound exhibits antimicrobial effects against resistant strains of bacteria, such as Staphylococcus aureus. Studies report minimum inhibitory concentration (MIC) values as low as 16 µg/mL, indicating its potential as a lead compound for new antibiotics .

Case Studies

Several case studies illustrate the applications of this compound:

-

Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects on breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Properties :

- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

- Inflammation Model Study :

Data Summary

The following table summarizes the biological activities and findings from various studies related to this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

化学反応の分析

Multicomponent Reactions

A common approach involves the reaction of resorcinol, malononitrile, and aromatic aldehydes in the presence of catalysts like diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method facilitates electrophilic substitution, forming the chromene skeleton via cyclization .

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

O-allyl salicylaldehydes undergo catalytic RCCOM using a [2.2.1]-bicyclic hydrazine catalyst. The reaction proceeds via a [3+2]/retro-[3+2] metathesis mechanism, where steric factors (e.g., diethylidene or adamantylidene groups) optimize cycloreversion efficiency .

Salicylaldehyde-Amine-Alkenyl Boronic Acid Pathway

Reaction of salicylaldehydes with alkenyl boronic acids/trifluoroborates and amines forms amino phenol intermediates, which cyclize upon heating to yield 2H-chromenes .

Electrophilic Substitution and Cyclization

In multicomponent reactions, malononitrile acts as a nucleophile, reacting with aromatic aldehydes to form substituted intermediates. Resorcinol-derived phenoxide anions undergo cyclization via electrophilic substitution, driven by aromatic aldehyde electrophiles .

Rhodium-Catalyzed Cyclization

Rhodium complexes facilitate cyclization by forming rhodacycle intermediates. This involves migratory insertion of allenes, followed by β-hydride elimination and a 6π-electrocyclic rearrangement to form the chromene skeleton .

Metathesis-Mediated Ring Closure

The hydrazine-catalyzed process involves:

-

Hydrazonium Formation : Condensation of the catalyst with the aldehyde.

-

Cycloaddition : Intramolecular [3+2] cycloaddition with the olefin.

-

Cycloreversion : Steric pressure from substituents (e.g., diethylidene) facilitates ring opening to form chromenes .

Metal-Free Catalysis

-

Hydrazine Catalysts : Promote metathesis reactions with [3+2] cycloaddition/cycloreversion .

-

Brønsted/Lewis Acids : DBU or diethylamide catalyzes multicomponent reactions .

Analytical and Characterization Methods

Reaction Conditions and Optimization

特性

分子式 |

C10H8O3 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC名 |

2H-chromene-5-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1-5H,6H2,(H,11,12) |

InChIキー |

QMVZMKJWEQFJDP-UHFFFAOYSA-N |

正規SMILES |

C1C=CC2=C(C=CC=C2O1)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。